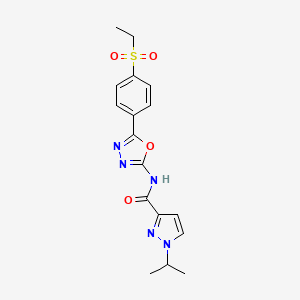
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups including an ethylsulfonyl group, a phenyl group, an oxadiazole ring, a pyrazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl, oxadiazole, and pyrazole) would likely contribute to the compound’s stability. The ethylsulfonyl and carboxamide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The phenyl rings might undergo electrophilic aromatic substitution. The carboxamide group could be hydrolyzed to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including those structurally related to the mentioned compound, have been explored for their inhibitory effects on human carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, making sulfonamide derivatives potential candidates for treating conditions like glaucoma and edema. For example, Büyükkıdan et al. (2013) synthesized novel metal complexes showing strong inhibitory properties against human carbonic anhydrase isoenzymes, surpassing the effects of acetazolamide, a standard control compound (Büyükkıdan et al., 2013).
Antimicrobial and Antitubercular Agents
Compounds bearing the 1,3,4-oxadiazole and pyrazole moieties, similar to the mentioned chemical, have been evaluated for their antimicrobial and antitubercular properties. Kumar et al. (2013) reported the synthesis of isopropyl thiazole-derived sulfonyl derivatives demonstrating significant antibacterial, antifungal, and antitubercular activities (Kumar et al., 2013).
Synthesis Methodologies
Research on the synthesis of pyrazole and oxadiazole derivatives reveals efficient strategies for creating compounds with potential biological activities. Zhu et al. (2011) described a tandem reaction involving propargyl alcohol and N-sulfonylhydrazone for synthesizing dihydropyrazole, demonstrating the versatility of these compounds in chemical synthesis (Zhu et al., 2011).
Biological Activities
The synthesis and evaluation of novel pyrazole derivatives have also focused on their potential anticancer, anti-inflammatory, and enzyme inhibitory effects. Thangarasu et al. (2019) synthesized novel pyrazole carbaldehyde derivatives, assessing their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies highlighted the interaction between these compounds and enzymes related to inflammation and breast cancer, suggesting their therapeutic potential (Thangarasu et al., 2019).
Orientations Futures
The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .
Mécanisme D'action
Target of Action
Similar compounds with an ethylsulfonylphenyl group have been found to interact with theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating VEGF-induced endothelial proliferation, survival, migration, and vascular permeability .
Pharmacokinetics
The compound’s lipophilicity (Log Po/w) is around 1.21 , which could influence its absorption and distribution in the body
Propriétés
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-4-27(24,25)13-7-5-12(6-8-13)16-19-20-17(26-16)18-15(23)14-9-10-22(21-14)11(2)3/h5-11H,4H2,1-3H3,(H,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEAKCGVMWNQCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2408396.png)
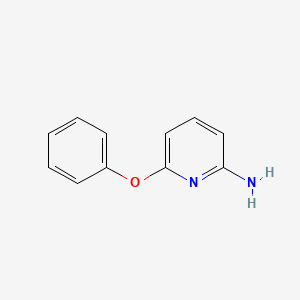
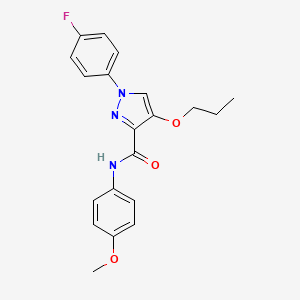
![(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2408401.png)
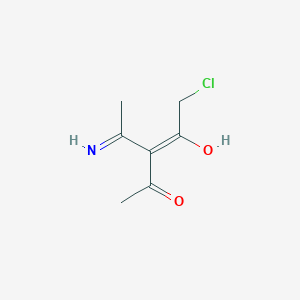
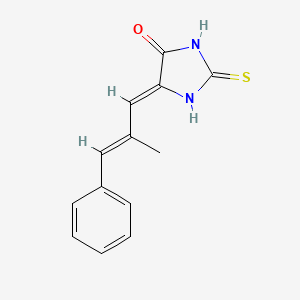
![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408410.png)
![1-[1-Benzylbenzimidazol-2-yl]propan-1-ol](/img/structure/B2408411.png)
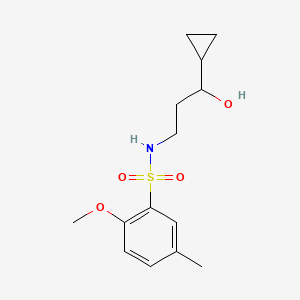
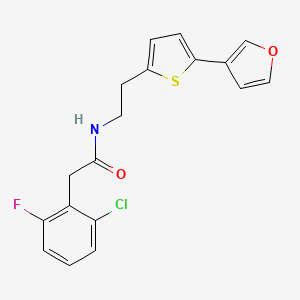
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2408416.png)
![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)
![4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid](/img/structure/B2408419.png)